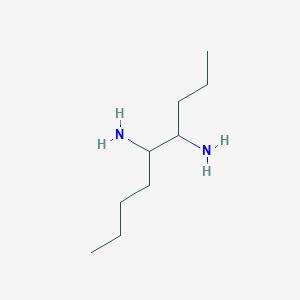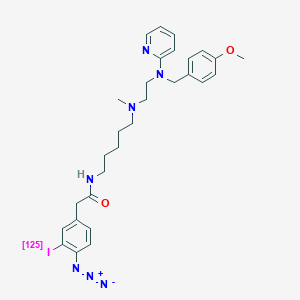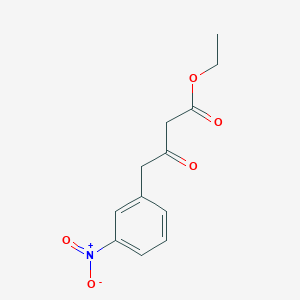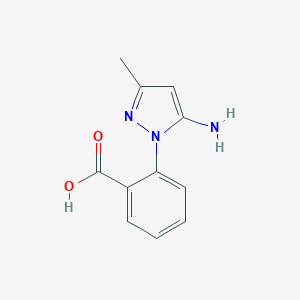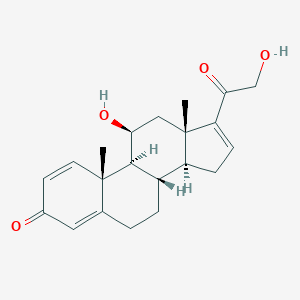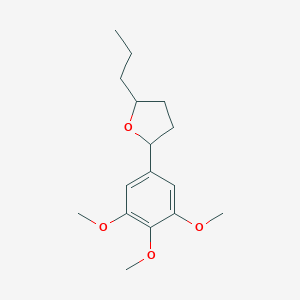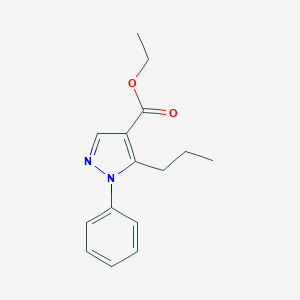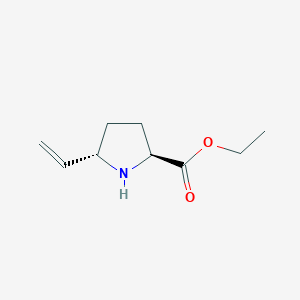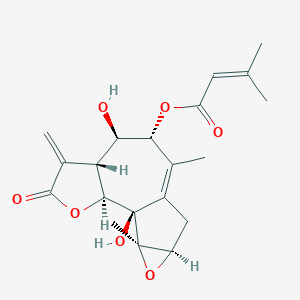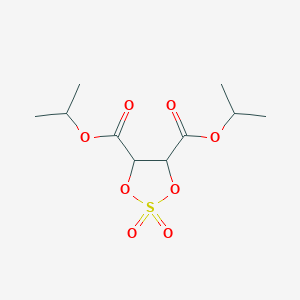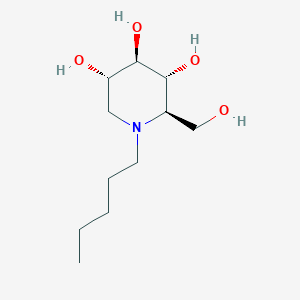
Pentyldnm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyldimethylamine (PentylDMA) is a synthetic compound that belongs to the class of tertiary amines. It is a derivative of dimethylamine and is structurally similar to other amine compounds such as DMAA (1,3-dimethylamylamine) and DMHA (2-amino-6-methylheptane). PentylDMA has gained attention in the scientific community due to its potential use as a research tool for studying various biochemical and physiological processes.
Mecanismo De Acción
Pentyldnm is believed to exert its effects by acting as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This results in an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and arousal. Additionally, Pentyldnm may also act as a mild inhibitor of monoamine oxidase (MAO), an enzyme that is responsible for the breakdown of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
Pentyldnm has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure, which are characteristic of sympathetic nervous system activation. Additionally, Pentyldnm has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and attention. Other studies have suggested that Pentyldnm may have anti-inflammatory and antioxidant effects, although more research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pentyldnm as a research tool is its ability to selectively activate the sympathetic nervous system. This can be useful for studying the effects of sympathetic activation on various biological systems. Additionally, Pentyldnm is relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of Pentyldnm is its potential for toxicity at high doses. Additionally, Pentyldnm may have off-target effects on other biological systems, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on Pentyldnm. One area of interest is its potential as a treatment for various neurological and psychiatric disorders. For example, Pentyldnm may be useful for treating attention deficit hyperactivity disorder (ADHD) or depression. Additionally, Pentyldnm may be useful for studying the effects of sympathetic activation on various physiological processes, such as immune function and metabolism. Finally, further research is needed to fully understand the biochemical and physiological effects of Pentyldnm, as well as its potential for toxicity and off-target effects.
Métodos De Síntesis
Pentyldnm can be synthesized using a straightforward process that involves the reaction of dimethylamine with pentyl chloride. The reaction takes place under anhydrous conditions and requires the use of a strong base such as sodium hydroxide. The resulting product is a clear liquid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Pentyldnm has been used in numerous scientific studies to investigate its effects on various biological systems. One of the most common applications of Pentyldnm is in the field of neuroscience, where it has been used to study the mechanisms of action of neurotransmitters such as dopamine and norepinephrine. Additionally, Pentyldnm has been used to investigate the effects of various drugs and chemicals on the central nervous system.
Propiedades
Número CAS |
121133-60-6 |
|---|---|
Nombre del producto |
Pentyldnm |
Fórmula molecular |
C11H23NO4 |
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9+,10-,11-/m1/s1 |
Clave InChI |
HCZQIIVHWYFIPW-LMLFDSFASA-N |
SMILES isomérico |
CCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
SMILES |
CCCCCN1CC(C(C(C1CO)O)O)O |
SMILES canónico |
CCCCCN1CC(C(C(C1CO)O)O)O |
Sinónimos |
N-pentyl-1-deoxy-nojirimycin N-pentyl-1-deoxynojirimycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



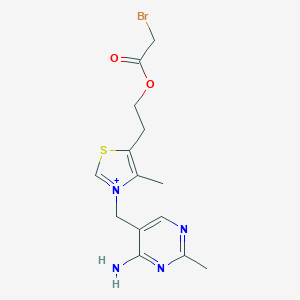
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
